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For Researchers, Scientists, and Drug Development Professionals

Introduction
IR-825 is a near-infrared (NIR) heptamethine cyanine dye that has garnered significant interest

in biomedical research. Its fluorescence in the NIR region (700-900 nm) offers distinct

advantages for cellular imaging, including deeper tissue penetration, reduced phototoxicity, and

minimal autofluorescence from biological samples. While extensively utilized in nanoparticle

formulations for photothermal and photodynamic cancer therapy, the application of free IR-825
dye for direct cellular imaging is an emerging area with considerable potential. These

application notes provide a comprehensive guide for the use of IR-825 in cellular imaging,

covering its physicochemical properties, detailed experimental protocols, and data presentation

guidelines.

Physicochemical Properties and Handling
A summary of the key properties of IR-825 is presented in the table below, compiled from

various supplier and research data.
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Property Value Reference

Molecular Formula C₅₄H₄₈BrClN₂O₄ [1]

Molecular Weight 904.34 g/mol [1]

Appearance Crystalline solid [2]

Excitation Maximum (λex) ~780 nm (in DMSO/media) [2][3]

Emission Maximum (λem) ~820 nm (in DMSO/media) [4]

Solubility Soluble in DMSO [5]

Storage

Store at -20°C, protected from

light and moisture. Stock

solutions can be stored at

-20°C for up to one month or

-80°C for up to six months.

[5]

Experimental Protocols
I. Preparation of IR-825 Stock Solution
A critical first step for reproducible results is the correct preparation of the dye stock solution.

Materials:

IR-825 dye powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Microcentrifuge tubes

Vortex mixer

Protocol:

Allow the IR-825 dye powder to equilibrate to room temperature before opening to prevent

moisture condensation.
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Prepare a 1 mM stock solution by dissolving the appropriate amount of IR-825 powder in

anhydrous DMSO. For example, to prepare 1 mL of a 1 mM stock solution, dissolve 0.904

mg of IR-825 in 1 mL of DMSO.

Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming (up to

60°C) and sonication can aid in dissolution.[5]

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated

freeze-thaw cycles.

Store the stock solution at -20°C or -80°C, protected from light.
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Stock Solution Preparation
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Workflow for IR-825 stock solution preparation.

II. Live-Cell Staining and Imaging
This protocol provides a general procedure for staining live cells with IR-825. Optimal

conditions, including dye concentration and incubation time, should be determined empirically
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for each cell line and experimental setup.

Materials:

Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

IR-825 stock solution (1 mM in DMSO)

Complete cell culture medium (phenol red-free medium is recommended to reduce

background fluorescence)

Phosphate-Buffered Saline (PBS), pH 7.4

Fluorescence microscope equipped with appropriate NIR laser lines and filters.

Recommended Imaging Parameters:

Parameter Recommended Setting

Excitation Wavelength 780 nm laser line

Emission Filter 800 - 850 nm bandpass filter

Objective
High numerical aperture (NA) objective (e.g.,

60x or 100x oil immersion)

Detector
NIR-sensitive detector (e.g., InGaAs or deep-

depletion CCD camera)

Protocol:

Cell Seeding: Seed cells on the imaging vessel and allow them to adhere and reach the

desired confluency (typically 50-70%).

Staining Solution Preparation: Prepare the working staining solution by diluting the 1 mM IR-
825 stock solution in pre-warmed, phenol red-free complete cell culture medium. The final

concentration typically ranges from 100 nM to 10 µM.[4] It is crucial to optimize this

concentration to achieve sufficient signal with minimal cytotoxicity.
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Cell Staining: a. Remove the existing culture medium from the cells. b. Wash the cells once

with pre-warmed PBS. c. Add the IR-825 staining solution to the cells.

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15 to 60

minutes.[4] The optimal incubation time will vary depending on the cell type and dye

concentration.

Washing (Optional but Recommended): To reduce background fluorescence, remove the

staining solution and wash the cells two to three times with pre-warmed complete cell culture

medium or PBS.[4]

Imaging: Add fresh, pre-warmed imaging medium (phenol red-free) to the cells. Proceed with

imaging on a fluorescence microscope equipped for NIR imaging.
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Live-Cell Imaging Workflow

Start

Seed Cells in Imaging Dish

Prepare IR-825 Staining Solution

Incubate Cells with Dye

Wash to Remove Excess Dye

Acquire Images with NIR Microscope

End

Click to download full resolution via product page

General workflow for live-cell imaging with IR-825.

III. Potential Applications and Cellular Localization
Based on the properties of heptamethine cyanine dyes, IR-825 is anticipated to show affinity for

specific subcellular compartments.
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Mitochondrial Imaging: Many cationic heptamethine cyanine dyes accumulate in

mitochondria due to the negative mitochondrial membrane potential.[6] Co-localization

studies with established mitochondrial markers (e.g., MitoTracker™ Green) can confirm this

localization.

Plasma Membrane Staining: The lipophilic nature of the dye may also lead to its

incorporation into the plasma membrane.[7]

Co-localization Experiment Protocol:

Stain live cells with IR-825 as described in Protocol II.

Following the IR-825 incubation, stain the cells with a commercially available organelle-

specific fluorescent probe (e.g., a green or red fluorescent mitochondrial or plasma

membrane stain) according to the manufacturer's protocol.

Acquire images in both the NIR channel (for IR-825) and the appropriate channel for the co-

stain.

Merge the images to assess the degree of co-localization.

Hypothesized Cellular Uptake and Localization

Extracellular IR-825

Plasma Membrane
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OATP TransportersTransport
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Potential cellular uptake and localization pathways.
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IV. Cytotoxicity Assessment
It is essential to evaluate the potential cytotoxicity of IR-825 at the concentrations used for

imaging.

Materials:

Cells of interest

96-well plates

IR-825 dye

Cell viability assay kit (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit)

Plate reader or fluorescence microscope

Protocol:

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth

phase at the time of the assay.

The following day, treat the cells with a range of IR-825 concentrations (e.g., from 0.1 µM to

50 µM) for a duration equivalent to the staining and imaging time. Include untreated cells as

a negative control and a known cytotoxic agent as a positive control.

After the treatment period, perform the cell viability assay according to the manufacturer's

instructions.

Measure the absorbance or fluorescence using a plate reader.

Calculate the percentage of cell viability for each concentration relative to the untreated

control. This will help determine the optimal, non-toxic concentration range for imaging

experiments.

Data Presentation and Interpretation
Quantitative Data Summary:
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Parameter Typical Range Considerations

Stock Solution Concentration 1 mM in DMSO Ensure complete dissolution.

Working Concentration 100 nM - 10 µM
Optimize for each cell line to

balance signal and viability.

Incubation Time 15 - 60 minutes

Longer times may increase

signal but also potential

toxicity.

Cytotoxicity (IC50) Varies by cell line
Determine to establish a safe

imaging concentration.

Troubleshooting
Problem Possible Cause Solution

No or Weak Signal

- Low dye concentration-

Insufficient incubation time-

Incorrect filter set

- Increase dye concentration-

Increase incubation time-

Verify excitation and emission

filters match the dye's spectra

High Background
- High dye concentration-

Incomplete washing

- Decrease dye concentration-

Perform thorough washing

steps after incubation

Cell Death/Morphological

Changes
- Dye cytotoxicity- Phototoxicity

- Lower dye concentration

and/or incubation time-

Reduce laser power and/or

exposure time during imaging

Conclusion
IR-825 is a promising near-infrared dye for live-cell imaging. By following these protocols and

optimizing conditions for specific cell types and instrumentation, researchers can leverage the

advantages of NIR fluorescence to gain new insights into cellular processes. Careful

consideration of dye concentration, incubation time, and imaging parameters is crucial to obtain

high-quality, artifact-free data while maintaining cell health.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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